![molecular formula C12H8BrNO2S B1445360 9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one CAS No. 1338543-57-9](/img/structure/B1445360.png)
9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one
Overview
Description
“9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one” is a chemical compound with the CAS Number: 1338543-57-9 . It has a molecular weight of 310.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8BrNO2S/c1-16-8-3-2-7-9 (10 (8)13)6-4-5-17-11 (6)12 (15)14-7/h2-5H,1H3, (H,14,15) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Anticorrosive Applications
Quinoline derivatives, including those with methoxy groups, are recognized for their anticorrosive properties. They form stable chelating complexes with metallic surfaces, which can significantly reduce corrosion. This makes them valuable in materials science and engineering, especially in the development of anticorrosive coatings and materials (Verma, Quraishi, & Ebenso, 2020).
Biological and Pharmacological Significance
Quinoline and its derivatives exhibit a wide range of biological and pharmacological activities. They have been explored for their anticancer, antimalarial, antimicrobial, antifungal, and antiviral properties. This broad spectrum of activity makes quinoline derivatives, including potentially "9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one," important targets for drug development and chemical research (Shang et al., 2018).
Antimicrobial and Anticancer Research
Specifically, derivatives of quinoline are under investigation for their antimicrobial and anticancer capabilities. Their structural diversity allows for the synthesis of compounds with targeted action against various pathogens and cancer cells. This area of research is crucial for the development of new therapeutic agents with improved efficacy and reduced side effects (Hussaini, 2016).
Safety and Hazards
properties
IUPAC Name |
9-bromo-8-methoxy-5H-thieno[2,3-c]quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2S/c1-16-8-3-2-7-9(10(8)13)6-4-5-17-11(6)12(15)14-7/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQKMQDSAISGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=O)C3=C2C=CS3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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